molecular formula C3H8OS2 B1199074 1,3-Dimercapto-2-propanol CAS No. 584-04-3

1,3-Dimercapto-2-propanol

Cat. No.: B1199074
CAS No.: 584-04-3
M. Wt: 124.23 g/mol
InChI Key: WNPSAOYKQQUALV-UHFFFAOYSA-N
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Description

1,3-Dimercapto-2-propanol, also known as dimercaprol, is an organic compound with the molecular formula C₃H₈OS₂. It is a colorless to slightly yellow liquid with a pungent odor. This compound is notable for its use as a chelating agent, particularly in the treatment of heavy metal poisoning, such as arsenic, mercury, and lead .

Mechanism of Action

Target of Action

1,3-Dimercapto-2-propanol, also known as Dimercaprol, primarily targets heavy metals such as arsenic, gold, mercury, and lead . These heavy metals are known to bind to sulfhydryl groups on metabolic enzymes, inhibiting their activity .

Mode of Action

Dimercaprol interacts with its targets by forming complexes with these heavy metals . The sulfhydryl groups of Dimercaprol compete with the thiol groups on enzymes for binding the metal ions . This prevents or reverses the metallic binding of sulfhydryl-containing enzymes . The formed complex is then excreted in the urine .

Biochemical Pathways

The biochemical pathways affected by Dimercaprol involve the chelation of heavy metals, which can inhibit various enzymes. For instance, Dimercaprol can maintain sulfhydryl groups in the reduced state and reverse arsenic-related inhibition of enzymes such as pyruvic and α-ketoglutaric oxidases .

Pharmacokinetics

This method of administration can be painful and allergenic . The complex formed by Dimercaprol and the heavy metal is excreted in the urine .

Result of Action

The molecular and cellular effects of Dimercaprol’s action primarily involve the neutralization of heavy metal toxicity and the restoration of enzyme activity. By forming complexes with heavy metals, Dimercaprol prevents these metals from inhibiting sulfhydryl-containing enzymes, thus preserving their function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dimercaprol. For instance, it has been found that Dimercaprol can inhibit the corrosion of copper in sulfuric acid solution, suggesting that its action can be influenced by the presence of certain substances in the environment . Additionally, Dimercaprol is sensitive to air and can be oxidized, which may affect its stability .

Biochemical Analysis

Biochemical Properties

1,3-Dimercapto-2-propanol plays a crucial role in biochemical reactions by binding to heavy metals such as arsenic, mercury, and lead. The sulfhydryl groups in this compound form complexes with these metals, preventing or reversing the metallic binding of sulfhydryl-containing enzymes. This interaction is essential in detoxifying heavy metals and protecting enzymatic functions. For instance, this compound can reverse arsenic-related inhibition of enzymes like pyruvic and α-ketoglutaric oxidases .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by chelating heavy metals, thereby preventing their toxic effects on cellular components. This compound can alter the production of cytokines such as eotaxin, RANTES, and MCP-1 in stimulated human airway epithelium and fibroblasts . Additionally, this compound has been shown to inhibit the activity of voltage-gated calcium channels in Xenopus oocytes .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of complexes with heavy metals through its sulfhydryl groups. These complexes prevent the metals from binding to and inhibiting sulfhydryl-containing enzymes. The metal-1,3-Dimercapto-2-propanol complex is then excreted in the urine, reducing the metal’s toxicity . This chelation process is critical for the detoxification of heavy metals and the protection of enzymatic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to oxidize in aqueous solutions to form disulfides, especially in the presence of air. At a pH of 5, the oxidation rate is negligible, but it increases rapidly in alkaline solutions . Long-term studies have shown that this compound can maintain its chelating activity, although its stability may be compromised over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively chelates heavy metals and reduces their toxicity. At high doses, this compound can induce adverse effects such as seizures and nephrotoxicity . It has also been shown to increase the brain deposition of arsenite and organic mercury compounds, highlighting the importance of careful dosage management .

Metabolic Pathways

This compound is involved in metabolic pathways that facilitate the detoxification of heavy metals. It interacts with enzymes and cofactors that are essential for the chelation and excretion of these metals. The compound can maintain sulfhydryl groups in the reduced state, which is crucial for reversing the inhibition of enzymes like pyruvic and α-ketoglutaric oxidases caused by arsenic .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It is soluble in various solvents, including ethanol, chloroform, and vegetable oils, which aids its distribution . The compound’s ability to chelate heavy metals and form stable complexes facilitates its transport to sites of metal accumulation, where it can exert its detoxifying effects.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can target specific compartments or organelles through post-translational modifications and targeting signals. The compound’s ability to chelate heavy metals and maintain sulfhydryl groups in the reduced state is essential for its activity and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimercapto-2-propanol can be synthesized through the reaction of glycerol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of high-purity glycerol and hydrogen sulfide gas. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The process may also involve purification steps such as distillation and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimercapto-2-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimercapto-2-propanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimercapto-2-propanol is unique due to its specific structure, which allows it to form stable complexes with a wide range of heavy metals. Its effectiveness in treating heavy metal poisoning and its relatively low toxicity compared to other chelating agents make it a valuable compound in both medical and industrial applications .

Properties

IUPAC Name

1,3-bis(sulfanyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H8OS2/c4-3(1-5)2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPSAOYKQQUALV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CS)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30207106
Record name 1,3-Dimercapto-2-propanol
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Molecular Weight

124.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

584-04-3
Record name 1,3-Dimercapto-2-propanol
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Record name 1,3-Dimercapto-2-propanol
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Record name 1,3-Dimercaptopropan-2-ol
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Record name 1,3-Dimercapto-2-propanol
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Record name 1,3-dimercaptopropan-2-ol
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Record name 1,3-DIMERCAPTO-2-PROPANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,3-dimercapto-2-propanol compare to its isomer, 2,3-dimercaptopropanol (BAL), in terms of antidotal activity against lewisite poisoning?

A: While both this compound and 2,3-dimercaptopropanol (BAL) exhibit antidotal activity against lewisite poisoning, research indicates that BAL demonstrates significantly greater efficacy. [] This difference in effectiveness likely stems from variations in their chemical structures and their resulting ability to chelate arsenic.

Q2: Can you explain the mechanism by which dithiols like this compound interact with lewisite?

A: Lewisite (β-chlorovinyldichloroarsine) exerts its toxicity by binding to sulfhydryl groups present in enzymes crucial for cellular processes. Dithiols, possessing two sulfhydryl groups, can act as chelating agents. They bind to the arsenic atom in lewisite, effectively competing with and displacing it from its biological targets. [] This chelation forms a less toxic complex that can be more readily eliminated from the body.

Q3: Studies have shown that this compound can form complexes with mercury. What is the structural nature of these complexes?

A: Research suggests that this compound forms polymeric complexes with mercury, similar to the structures observed with its isomer, BAL. [] These complexes adopt a linear coordination, denoted as (-Hg-S-S-)n, where 'n' represents a value greater than 1. This polymeric structure contrasts with the commonly depicted cyclic, monomeric representation of mercury-dithiol complexes.

Q4: How does the presence of a pyridine group influence the metal-binding properties of this compound derivatives?

A: Studies investigating 2(2-pyridyl)-1,3-dimercapto-2-propanol, a derivative incorporating a pyridine group, reveal enhanced metal binding compared to analogues containing only thioethers. [] This observation suggests that the pyridine nitrogen participates in chelation alongside the sulfhydryl groups, contributing to the overall stability of the metal complex.

Q5: Dynamic NMR spectroscopy was used to study the reaction of phenyldichloroarsine with this compound. What insights did this technique provide?

A: Dynamic NMR spectroscopy revealed that the reaction between phenyldichloroarsine and this compound results in a 1:1 adduct, forming a six-membered ring containing heteroatoms (sulfur and arsenic). [] Importantly, two geometric isomers of this adduct exist in a dynamic equilibrium. The study further determined the rate constants and activation barriers for the interconversion of these isomers, offering valuable insights into the dynamic behavior of the formed complex.

Q6: What analytical techniques are commonly employed for the characterization of this compound and its complexes?

A: Several analytical methods are used to characterize this compound and its complexes. Infrared (IR) and Raman spectroscopy are valuable for identifying functional groups and studying vibrational modes, particularly those associated with metal-sulfur bonds. [] Nuclear magnetic resonance (NMR) spectroscopy provides insights into the structure, dynamics, and isomerism of these compounds, as demonstrated by the study using dynamic NMR. []

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